molecular formula C10H14N2O3 B8482403 5-Ethoxy-N-methoxy-N-methyl-nicotinamide

5-Ethoxy-N-methoxy-N-methyl-nicotinamide

Cat. No. B8482403
M. Wt: 210.23 g/mol
InChI Key: KCMCCBOECGGYKI-UHFFFAOYSA-N
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Patent
US06017926

Procedure details

To a stirred solution of 15-3 (14.0 g, 66.5 mmol) and CH2Cl2 (200 mL) at -78° C. under argon was added DIBAL (1.0M hexanes, 90 ml) dropwise over 30 minutes. After 30 minutes, the solution was warmed to 0° C. for 1 hour. The reaction was quenched with 100 ml 1.0M Rochelle's salt, stirred for 1.0 hour and then extracted with Et2O. The organic layer was dried (MgSO4), and then concentrated to give the aldehyde 15-4 as a brown oil.
Name
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([CH:15]=1)[C:9](N(OC)C)=[O:10])[CH3:2].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[CH2:1]([O:3][C:4]1[CH:15]=[C:8]([CH:9]=[O:10])[CH:7]=[N:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)OC=1C=NC=C(C(=O)N(C)OC)C1
Name
Quantity
90 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 100 ml 1.0M Rochelle's salt
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=NC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.